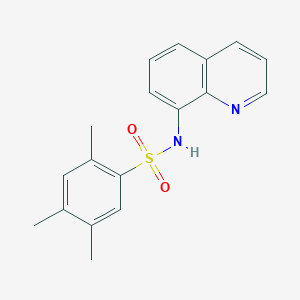

2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-10-14(3)17(11-13(12)2)23(21,22)20-16-8-4-6-15-7-5-9-19-18(15)16/h4-11,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMLLWUGFSNDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the sulfonation of a pre-formed benzene ring followed by the introduction of the quinoline moiety. One common method includes:

Sulfonation: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Quinoline Introduction: The quinoline moiety is then introduced through a nucleophilic substitution reaction, often using quinoline-8-amine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research has indicated that 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide exhibits several biological activities:

Anti-inflammatory Properties

This compound has been identified as a potent inhibitor of the NF-kB signaling pathway. NF-kB is a transcription factor involved in inflammatory responses. Studies have shown that derivatives of quinolinyl benzene sulfonamides can suppress the activation of NF-kB in various cellular models, indicating potential therapeutic uses in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that it induces apoptosis and cell cycle arrest in tumor cells. The mechanism involves the modulation of key signaling pathways that are critical for cell survival and proliferation .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. Research into SAR has revealed that modifications at specific positions on the quinoline ring can significantly impact the potency and selectivity of the compound against different biological targets .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Inhibition of NF-kB Pathway

In a study conducted by researchers at the National Institutes of Health (NIH), a series of N-(quinolin-8-yl)benzenesulfonamides were screened for their ability to inhibit NF-kB activation. The results showed that compounds similar to this compound exhibited IC50 values as low as 0.6 µM, demonstrating significant anti-inflammatory potential .

Case Study 2: Anticancer Activity Assessment

A study published in Biochemical Pharmacology evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against breast and prostate cancer cell lines .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The quinoline moiety may also interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The 2,4,5-trimethyl substitution increases logD compared to methoxy analogs (e.g., Compound 1c), suggesting enhanced membrane permeability but reduced aqueous solubility .

- Solubility: All analogs exhibit poor solubility (logSw < -3), a common challenge for sulfonamide-quinoline hybrids .

Table 2: COX-2 Inhibition and Anticancer Potential

Key Observations :

Computational and Structural Insights

- Molecular Dynamics: Hydrophobic interactions dominate for trimethyl derivatives, as seen in stable docking conformations of similar sulfonamide-quinoline hybrids ().

- Acid-Base Properties : The sulfonamide’s pKa (~7.93) suggests moderate ionization at physiological pH, influencing bioavailability .

Biological Activity

2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing from diverse sources to present a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a quinoline moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating hybrid quinoline-sulfonamide complexes, compounds similar to this structure demonstrated notable effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Hybrid Complex (similar) | Staphylococcus aureus | 21 | |

| Hybrid Complex (similar) | Escherichia coli | 19 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related compound, 2-amino-N-quinolin-8-yl-benzenesulfonamide, was shown to induce cell cycle arrest and apoptosis in Jurkat T cells. This indicates that derivatives of quinoline-sulfonamides may target cancer cell viability effectively .

The proposed mechanism of action for this compound involves inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death .

Case Studies

- Antibacterial Efficacy : A study on hybrid quinoline-sulfonamide complexes found that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with diameters of inhibition zones reaching up to 21 mm at low concentrations .

- Cytotoxicity in Cancer Cells : Research involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,4,5-trimethylbenzene-1-sulfonyl chloride) with 8-aminoquinoline. Key steps include:

- Sulfonamide formation : React the sulfonyl chloride with 8-aminoquinoline in anhydrous dichloromethane or THF, using a base like pyridine or triethylamine to scavenge HCl .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity for sterically hindered substrates .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (quinoline aromatic protons at δ 8.5–9.0 ppm; methyl groups at δ 2.1–2.4 ppm) .

Q. What purification strategies are effective for isolating this compound?

- Crystallization : Use ethanol/water mixtures (7:3 v/v) to induce crystallization, leveraging the compound’s moderate solubility in ethanol .

- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions by TLC (Rf ≈ 0.3–0.4) .

- Recrystallization : For high-purity batches, dissolve in hot toluene and cool slowly to yield needle-like crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model ground-state geometry and frontier molecular orbitals .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate interactions in DMSO or water .

- Charge distribution : Analyze Mulliken charges to predict nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electron-deficient) .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Data triangulation :

- In vitro assays : Compare IC values across enzyme inhibition (e.g., PARP-1) and cytotoxicity models (e.g., MTT in HeLa cells) to identify off-target effects .

- Structural analogs : Test derivatives with modified methyl groups or quinoline substituents to isolate critical pharmacophores .

- Crystallography : Solve X-ray structures (using SHELXL ) of protein-ligand complexes to validate binding modes .

Q. How can reaction conditions be optimized for regioselective functionalization of the quinoline ring?

- Directed C-H activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., sulfonamide) to target C5 or C7 positions .

- Oxidative coupling : Employ Koser’s reagent (hydroxy(tosyloxy)iodobenzene) for electrophilic substitutions at C5, monitored by F NMR for halogenated analogs .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) for Buchwald-Hartwig aminations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.